Increased Lipophilicity (LogP) vs. Non-Halogenated and Other Halogenated Analogs
The 4-bromophenyl substitution in 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine confers significantly higher lipophilicity compared to its non-halogenated parent and its chloro- and fluoro- analogs . Specifically, the calculated LogP of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine is 2.63, which is markedly higher than that of the phenyl analog (LogP 0.85), the 4-fluorophenyl analog (LogP 2.00), and the 4-chlorophenyl analog (LogP 2.52) [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.63 |
| Comparator Or Baseline | 6-Phenyl-1,3,5-triazine-2,4-diamine (LogP = 0.85); 6-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine (LogP = 2.00); 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine (LogP = 2.52) |
| Quantified Difference | ΔLogP = +1.78 vs. phenyl; +0.63 vs. 4-fluorophenyl; +0.11 vs. 4-chlorophenyl |
| Conditions | Calculated partition coefficients (XLogP3 or similar algorithms) from standard chemical databases. |
Why This Matters
Higher lipophilicity is a critical parameter influencing membrane permeability and oral bioavailability in drug discovery, making the brominated derivative a distinct starting point for lead optimization campaigns targeting intracellular or CNS-penetrant candidates.
- [1] Chembase. 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine; CAS 30530-44-0. https://www.chembase.cn/molecule-100776.html (accessed 2026-04-19). View Source
